

# An In-depth Technical Guide to 1,3-Diallylurea (CAS 1801-72-5)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,3-Diallylurea

Cat. No.: B154441

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, suppliers, and key applications of **1,3-Diallylurea** (CAS No. 1801-72-5). The information is intended for researchers, scientists, and professionals in drug development and related fields who are interested in the utility of this compound.

## Core Properties of 1,3-Diallylurea

**1,3-Diallylurea** is a chemical compound with the molecular formula  $C_7H_{12}N_2O$ .<sup>[1][2]</sup> It is also known by its synonym 1,3-bis(prop-2-enyl)urea.<sup>[2][3]</sup>

## Physicochemical Properties

A summary of the key physicochemical properties of **1,3-Diallylurea** is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>12</sub> N <sub>2</sub> O	[1][2]
Molecular Weight	140.18 g/mol	[1][2]
Appearance	White to light yellow crystals or crystalline powder	[3][4][5]
Melting Point	90-93 °C (lit.)	[3][4][5]
Boiling Point	56°C/10mmHg (lit.)	[4][5]
Density	0.94 g/cm <sup>3</sup> - 1.0897 (rough estimate)	[3][4]
Flash Point	129.6 °C	[3][4]
Vapor Pressure	0.00282 mmHg at 25°C	[3][4]
Refractive Index	1.464 - 1.4880 (estimate)	[3][4]
Solubility	Soluble in Methanol	[4]

## Structural Information

Identifier	Value
CAS Number	1801-72-5
Canonical SMILES	<chem>C=CCNC(=O)NCC=C</chem>
InChI	InChI=1S/C7H12N2O/c1-3-5-8-7(10)9-6-4-2/h3-4H,1-2,5-6H2,(H2,8,9,10)
InChIKey	QRWVOJLTHSRPOA-UHFFFAOYSA-N

## Suppliers

**1,3-Diallylurea** is available from various chemical suppliers. The typical purity offered is ≥97% or >98.0%(GC). Some of the suppliers include:

- [Santa Cruz Biotechnology](#)[2]

- Tokyo Chemical Industry Co., Ltd. (TCI)[[6](#)]
- LookChem[[4](#)]
- ChemBK[[7](#)]
- Changzhou Extraordinary Pharmatech co.,LTD[[3](#)]
- ChemicalBook[[8](#)]
- Oakwood Products, Inc.[[9](#)]

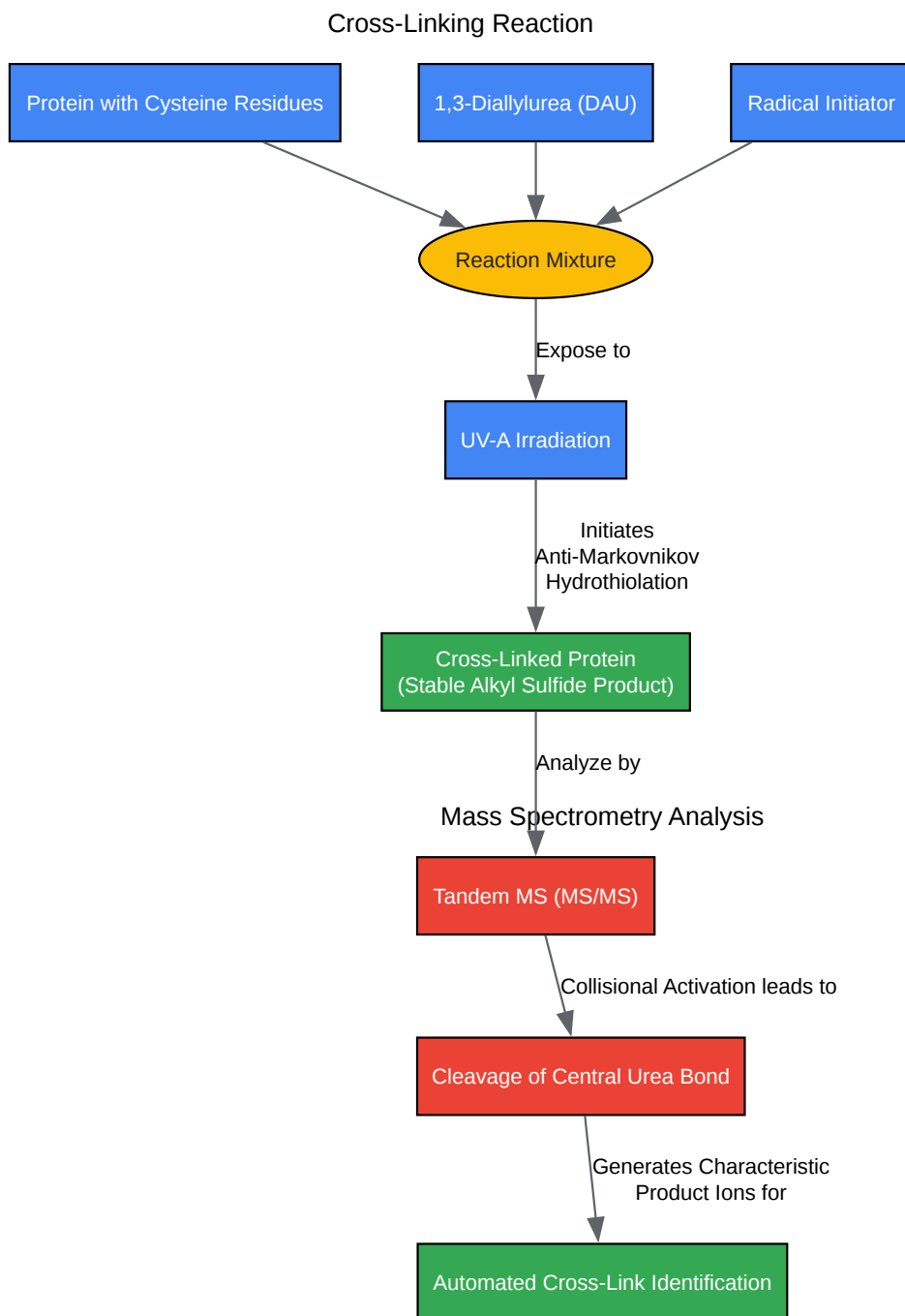
## Key Application: Photo-Thiol-Reactive Cross-Linking for Protein Structural Studies

A significant application of **1,3-Diallylurea** is its use as a collision-induced dissociation (CID)-MS/MS-cleavable, photo-thiol-reactive cross-linker for studying protein structures.[[3](#)] This application is particularly valuable in the field of chemical cross-linking/mass spectrometry (MS).

## Mechanism of Action

**1,3-Diallylurea** facilitates the cross-linking of cysteine residues in proteins. The process involves an anti-Markovnikov hydrothiolation reaction initiated by UV-A irradiation in the presence of a radical initiator.[[3](#)] This "click reaction" is efficient and results in the formation of stable alkyl sulfide products. The cross-linking can be performed at physiological pH and at temperatures as low as 4 °C.[[3](#)] A key advantage of using **1,3-Diallylurea** is that the central urea bond can be efficiently cleaved during tandem mass spectrometry experiments (MS/MS) through collisional activation, which aids in the reliable and automated identification of cross-links.[[3](#)]

## Workflow for Photo-Thiol-Reactive Cross-Linking using 1,3-Diallylurea

[Click to download full resolution via product page](#)Caption: Workflow for protein cross-linking and analysis using **1,3-Diallylurea**.

# Experimental Protocol: Photo-Thiol-Reactive Cross-Linking of Peptides/Proteins

The following is a generalized protocol for the cross-linking of peptides or proteins containing cysteine residues using **1,3-Diallylurea**, based on its application as a photo-thiol-reactive cross-linker.

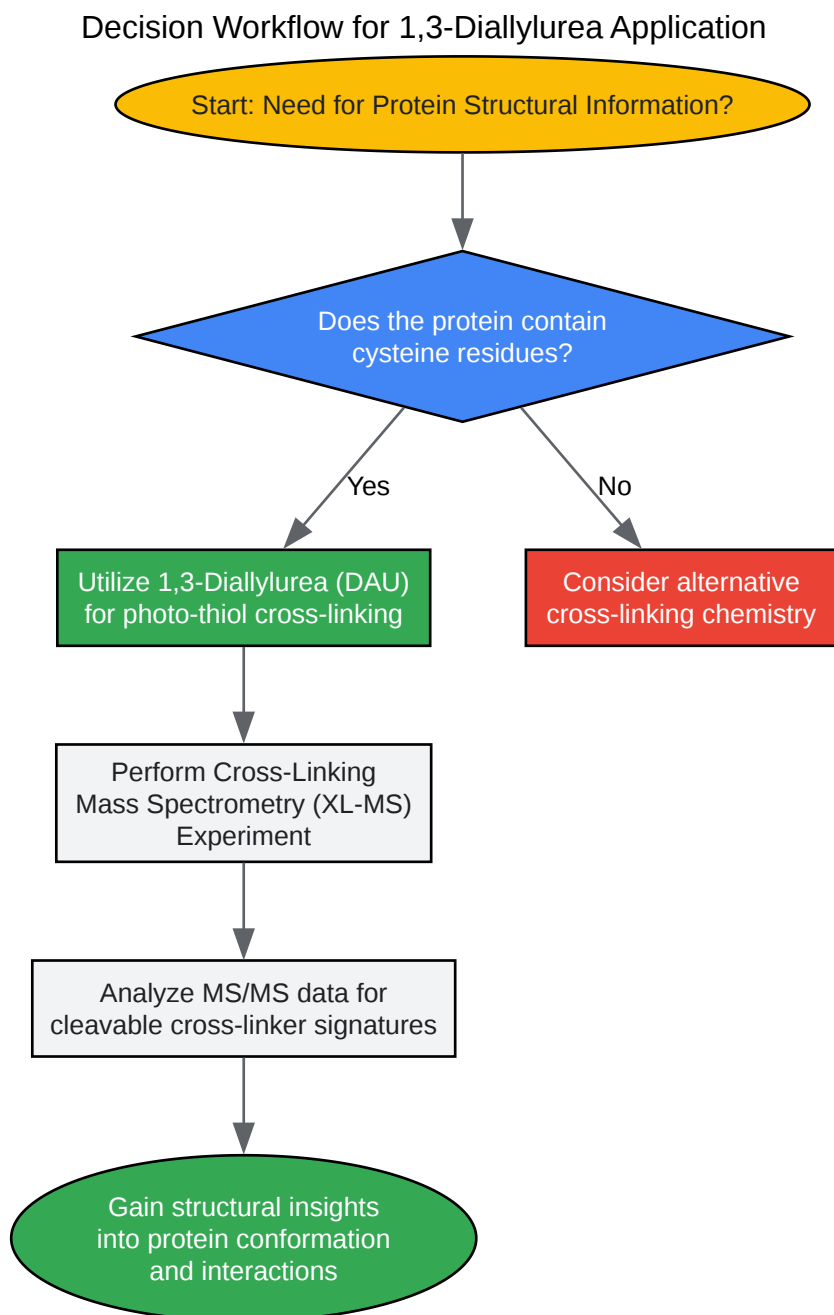
## Materials

- Peptide or protein sample containing cysteine residues
- **1,3-Diallylurea** (DAU)
- Radical initiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)
- Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
- UV-A lamp (365 nm)
- Mass spectrometer with tandem MS (MS/MS) capabilities

## Procedure

- Sample Preparation:
  - Dissolve the peptide or protein sample in the reaction buffer to the desired concentration.
  - Prepare a stock solution of **1,3-Diallylurea** in a suitable solvent (e.g., dimethyl sulfoxide).
  - Prepare a fresh stock solution of the radical initiator.
- Cross-Linking Reaction:
  - In a suitable reaction vessel (e.g., a microcentrifuge tube), combine the protein/peptide solution, the **1,3-Diallylurea** stock solution, and the radical initiator stock solution. The final concentrations will need to be optimized for the specific system under study.
  - Gently mix the components.

- Place the reaction vessel under a UV-A lamp and irradiate for a specified period (e.g., 10-30 minutes). The irradiation time should be optimized to achieve sufficient cross-linking while minimizing potential photo-damage to the sample. The reaction can be carried out at a controlled temperature, for instance, at 4°C.[3]
- Quenching the Reaction (Optional):
  - The reaction can be quenched by adding a radical scavenger, such as a solution of dithiothreitol (DTT) or  $\beta$ -mercaptoethanol.
- Sample Preparation for Mass Spectrometry:
  - The cross-linked protein sample may require further processing, such as denaturation, reduction of disulfide bonds (if not the target of cross-linking), alkylation, and enzymatic digestion (e.g., with trypsin) to generate peptides suitable for MS analysis.
  - The resulting peptide mixture should be desalted and concentrated prior to MS analysis.
- Mass Spectrometry Analysis:
  - Analyze the peptide mixture using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
  - Acquire MS/MS spectra of the cross-linked peptides. The central urea bond of the **1,3-Diallylurea** cross-linker is expected to cleave under collisional activation, generating characteristic fragment ions that facilitate the identification of the cross-linked peptides.[3]
- Data Analysis:
  - Utilize specialized software for the automated analysis of the MS/MS data to identify the cross-linked peptides and map the cross-linking sites within the protein structure.



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Caption: Decision workflow for applying **1,3-Diallylurea** in protein structural studies.

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### Contact

Address: 3281 E Guasti Rd

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